molecular formula C8H4Cl2F2O2 B1446256 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde CAS No. 1804936-61-5

2,6-Dichloro-4-(difluoromethoxy)benzaldehyde

Cat. No. B1446256
M. Wt: 241.02 g/mol
InChI Key: KVTWKBKGARQOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-(difluoromethoxy)benzaldehyde (DDFMB) is a chemical compound belonging to the family of aldehydes. It is a colorless, mobile liquid with a faint odor and a boiling point of 135-137°C. It is a versatile compound that has a wide range of applications in the fields of synthetic chemistry, pharmaceuticals, and materials science. It is also used as a reagent in various laboratory experiments.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethoxy)benzaldehyde has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It is also used as a starting material in the synthesis of pharmaceuticals and other materials. In addition, it is used as an intermediate in the synthesis of dyes and pigments, and as a reactant in the synthesis of polymers.

Mechanism Of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde is not well understood. It is believed to act as a nucleophile in organic reactions, which means it is capable of forming covalent bonds with other molecules. It is also believed to act as a Lewis acid, which means it can donate a pair of electrons to form a bond.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde are not well understood. It has been shown to be toxic to aquatic organisms, and it has been linked to the development of cancer in laboratory animals. It has also been linked to the development of reproductive toxicity in laboratory animals.

Advantages And Limitations For Lab Experiments

The main advantage of using 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde in laboratory experiments is its versatility. It can be used in a wide range of reactions, and it is relatively stable and easy to handle. However, it is important to note that it is toxic and should be handled with care. In addition, it is important to note that it is a flammable liquid and should be stored away from sources of ignition.

Future Directions

There are a number of potential future directions for research involving 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde. These include further research into its mechanisms of action, its biochemical and physiological effects, and its potential applications in the fields of synthetic chemistry, pharmaceuticals, and materials science. Furthermore, research into the development of safer and more efficient synthesis methods for 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde could lead to the development of more cost-effective and efficient processes. Finally, research into the development of new uses for 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde, such as in the synthesis of novel materials or in the development of new pharmaceuticals, could lead to the development of new and innovative products.

properties

IUPAC Name

2,6-dichloro-4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTWKBKGARQOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(difluoromethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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